molecular formula C6H5F2NO B581005 (3,6-Difluoropyridin-2-yl)methanol CAS No. 1227598-08-4

(3,6-Difluoropyridin-2-yl)methanol

Cat. No.: B581005
CAS No.: 1227598-08-4
M. Wt: 145.109
InChI Key: WOBXRWKRLGBSIP-UHFFFAOYSA-N
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Description

(3,6-Difluoropyridin-2-yl)methanol is a fluorinated pyridine derivative characterized by a methanol group at the 2-position of the pyridine ring and fluorine atoms at the 3- and 6-positions. Its molecular formula is C₆H₅F₂NO, with a molecular weight of 145.11 g/mol (calculated). Such fluorinated pyridine derivatives are of significant interest in pharmaceutical and materials science research due to their metabolic stability and versatility in synthetic modifications .

Properties

IUPAC Name

(3,6-difluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBXRWKRLGBSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303947
Record name 3,6-Difluoro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227598-08-4
Record name 3,6-Difluoro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227598-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Difluoro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Difluoropyridin-2-yl)methanol typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method is the reaction of 2,3,6-trifluoropyridine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds regioselectively to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,6-Difluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products Formed:

    Oxidation: (3,6-Difluoropyridin-2-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: (3-Amino-6-fluoropyridin-2-yl)methanol.

Scientific Research Applications

(3,6-Difluoropyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3,6-Difluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

a. (2,5-Difluoropyridin-3-yl)methanol (CAS 1780500-70-0)

  • Structure: Fluorine atoms at 2- and 5-positions; methanol at 3-position.
  • Molecular Formula: C₆H₅F₂NO (identical to the target compound).
  • Key Differences: The shifted fluorine and methanol positions alter the electronic distribution. Fluorines at 2 and 5 may create a distinct dipole moment compared to the target compound, affecting reactivity in substitution reactions or binding interactions .

Halogen-Substituted Analogues

a. (3,6-Dichloro-5-methoxypyridin-2-yl)methanol

  • Structure: Chlorine atoms at 3- and 6-positions; methoxy group at 5-position; methanol at 2-position.
  • Molecular Formula: C₇H₆Cl₂NO₂.
  • Molecular Weight : 207.03 g/mol.
  • Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce the electron-withdrawing effect.

b. [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol (CAS 1806802-85-6)

  • Structure: Chlorine at 4- and 6-positions; difluoromethyl at 2-position; methanol at 3-position.
  • Molecular Formula: C₇H₅Cl₂F₂NO.
  • Molecular Weight : 228.02 g/mol.
  • Key Differences : The difluoromethyl group adds lipophilicity, while chlorines at 4 and 6 positions may hinder electrophilic substitution at adjacent sites. This structure could exhibit unique pharmacokinetic properties .

Methoxy-Substituted Analogues

a. (6-Methoxypyridin-2-yl)methanol

  • Structure: Methoxy group at 6-position; methanol at 2-position.
  • Molecular Formula: C₇H₉NO₂.
  • Molecular Weight : 139.15 g/mol.
  • Key Differences : The methoxy group’s electron-donating nature deactivates the pyridine ring toward electrophilic attack, contrasting with fluorine’s electron-withdrawing effects. This may reduce reactivity in coupling reactions but improve solubility .

b. (5,6-Dimethoxypyridin-2-yl)methanol

  • Structure: Methoxy groups at 5- and 6-positions; methanol at 2-position.
  • Molecular Formula: C₈H₁₁NO₃.
  • Molecular Weight : 169.18 g/mol.
  • Key Differences : Dual methoxy substituents further increase steric hindrance and polarity, making this compound more hydrophilic than fluorinated analogues. Such derivatives are often intermediates in alkaloid synthesis .

Heavy Halogen Analogues

a. (6-Iodopyridin-2-yl)methanol

  • Structure: Iodine at 6-position; methanol at 2-position.
  • Molecular Formula: C₆H₆INO.
  • Molecular Weight : 235.03 g/mol.
  • Key Differences : Iodine’s large atomic radius and polarizability enhance susceptibility to nucleophilic aromatic substitution. The compound’s higher molecular weight could influence crystallization behavior .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(3,6-Difluoropyridin-2-yl)methanol F (3,6); MeOH (2) C₆H₅F₂NO 145.11 High electronegativity, moderate acidity
(2,5-Difluoropyridin-3-yl)methanol F (2,5); MeOH (3) C₆H₅F₂NO 145.11 Isomeric electronic effects
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Cl (3,6); OMe (5); MeOH (2) C₇H₆Cl₂NO₂ 207.03 Steric bulk, reduced reactivity
(6-Methoxypyridin-2-yl)methanol OMe (6); MeOH (2) C₇H₉NO₂ 139.15 Enhanced solubility, EDG effects
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol Cl (4,6); CF₂H (2); MeOH (3) C₇H₅Cl₂F₂NO 228.02 High lipophilicity, complex reactivity

Research Implications

The structural variations among these compounds highlight the following trends:

  • Electron-withdrawing groups (F, Cl) : Increase ring acidity and stabilize negative charges, favoring nucleophilic reactions.
  • Electron-donating groups (OMe) : Improve solubility but reduce electrophilic reactivity.
  • Positional isomerism : Dramatically alters electronic environments, impacting binding affinity in drug design .

Fluorinated pyridines like this compound are promising scaffolds for agrochemicals and kinase inhibitors, whereas methoxy analogues may serve as intermediates in natural product synthesis . Further studies on their thermodynamic stability and synthetic accessibility are warranted.

Biological Activity

(3,6-Difluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5F2NO. This compound is notable for its potential biological activities, which are primarily attributed to its unique structural features, including a hydroxymethyl group and two fluorine substituents on the pyridine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through nucleophilic substitution reactions involving 2,3,6-trifluoropyridine and methanol in the presence of a base like sodium methoxide. The compound's structure allows for various chemical transformations, including oxidation to form aldehydes or carboxylic acids and reduction to alcohols or amines.

The biological activity of this compound is influenced by its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions due to the presence of fluorine atoms. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This effect suggests potential therapeutic applications in treating inflammatory diseases .

Antibacterial Activity

Studies have shown that this compound possesses antibacterial properties against various bacterial strains. It has been observed to inhibit bacterial growth by interfering with cellular processes essential for bacterial survival .

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, administration of this compound significantly reduced edema formation and pro-inflammatory cytokine levels. This study underscores the therapeutic potential of this compound in managing inflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
(3,5-Difluoropyridin-2-yl)methanolFluorine at 3rd and 5th positionsModerate anticancer activity
(4,6-Difluoropyridin-3-yl)methanolFluorine at 4th and 6th positionsLimited antibacterial effects
(2,6-Difluoropyridin-3-yl)methanolFluorine at 2nd and 6th positionsWeak anti-inflammatory properties
This compound Fluorine at 3rd and 6th positions Strong anticancer and anti-inflammatory effects

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